An In-depth Technical Guide to Ethyl 3-(1,3-dioxolan-2-yl)propanoate
An In-depth Technical Guide to Ethyl 3-(1,3-dioxolan-2-yl)propanoate
CAS Number: 86197-13-9
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Masked Aldehydes in Complex Synthesis
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and agrochemical development, the ability to selectively manipulate multifunctional molecules is paramount. Ethyl 3-(1,3-dioxolan-2-yl)propanoate, with CAS number 86197-13-9, represents a crucial synthetic building block whose value lies in its masked functionality. It is the protected form of ethyl 3-formylpropanoate, a γ-oxoester. The dioxolane group serves as a robust protecting group for the highly reactive aldehyde, rendering it inert to a wide array of reaction conditions under which an unprotected aldehyde would not survive. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this versatile intermediate, offering insights into its role in the construction of complex molecular architectures.
Chemical and Physical Properties
While extensive experimental data for this specific compound is not widely published, its physical and chemical properties can be reliably inferred from its structure and data for closely related compounds.
| Property | Value | Source |
| CAS Number | 86197-13-9 | ChemSrc[1] |
| Molecular Formula | C₈H₁₄O₄ | (Calculated) |
| Molecular Weight | 174.19 g/mol | (Calculated) |
| Appearance | Colorless oil (Predicted) | |
| Boiling Point | (Not available) | |
| Solubility | Soluble in common organic solvents | (Inferred) |
Synthesis of Ethyl 3-(1,3-dioxolan-2-yl)propanoate: A Protocol Driven by Equilibrium
The synthesis of ethyl 3-(1,3-dioxolan-2-yl)propanoate is a classic example of acetal formation, a reversible acid-catalyzed reaction. The core principle is the protection of the aldehyde in ethyl 3-formylpropanoate using ethylene glycol. To ensure a high yield, the equilibrium of the reaction must be shifted towards the product, which is typically achieved by the removal of water as it is formed.
Underlying Principles of Acetalization
The formation of the 1,3-dioxolane ring proceeds via a hemiacetal intermediate. The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it susceptible to nucleophilic attack by one of the hydroxyl groups of ethylene glycol. Subsequent intramolecular cyclization with the loss of a water molecule yields the stable five-membered cyclic acetal. This protection strategy is effective because the resulting acetal is stable to basic, nucleophilic, and reductive conditions.[2]
Caption: Synthetic workflow for the formation of Ethyl 3-(1,3-dioxolan-2-yl)propanoate.
Experimental Protocol: Acid-Catalyzed Acetalization
This protocol is adapted from standard procedures for the acetalization of aldehydes and ketones.[2]
Materials:
-
Ethyl 3-formylpropanoate
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.01 equivalents)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging the Flask: To the flask, add ethyl 3-formylpropanoate, toluene, ethylene glycol (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.01 eq.).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill, and water will be collected in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure ethyl 3-(1,3-dioxolan-2-yl)propanoate.
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show a triplet for the methyl protons of the ethyl ester and a quartet for the adjacent methylene protons. The protons of the dioxolane ring would likely appear as a multiplet. The methylene groups of the propanoate chain would also be present. A key feature would be the acetal proton, which would likely appear as a triplet.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbons of the propanoate chain, the carbons of the dioxolane ring, and the acetal carbon.
-
IR Spectroscopy: The infrared spectrum would be characterized by the absence of a strong aldehyde C-H stretch (around 2720 cm⁻¹) and the presence of a strong C=O stretch for the ester (around 1735 cm⁻¹). Strong C-O stretching bands associated with the acetal and ester functionalities would also be prominent.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and fragmentation of the dioxolane ring.
Applications in Drug Development and Organic Synthesis
The utility of ethyl 3-(1,3-dioxolan-2-yl)propanoate lies in its ability to act as a stable equivalent of the unstable ethyl 3-formylpropanoate. This allows for chemical transformations to be performed on the ester portion of the molecule or for its use as a nucleophile in its enolate form, without interference from the reactive aldehyde.
Precursor to Heterocyclic Compounds
Upon deprotection, the resulting γ-oxoester is a valuable precursor for the synthesis of a wide variety of heterocyclic systems that are prevalent in pharmaceuticals and agrochemicals. These include, but are not limited to:
-
Pyrimidines: The 1,3-dicarbonyl-like nature of the deprotected compound makes it a suitable starting material for condensation reactions with ureas and thioureas to form pyrimidine rings.
-
Isoxazoles: Reaction with hydroxylamine can lead to the formation of isoxazoles.
-
Porphyrins and Corrins: The formylpropanoate structure can be a key building block in the intricate synthesis of porphyrin and corrin ring systems, which are central to many biological processes and have therapeutic applications.[4]
Caption: Strategic deprotection and application of Ethyl 3-(1,3-dioxolan-2-yl)propanoate in synthesis.
Use in Natural Product Synthesis
The formylpropanoate synthon is a recurring structural motif in various natural products. The use of its protected form, such as ethyl 3-(1,3-dioxolan-2-yl)propanoate, allows for the controlled and stepwise construction of complex natural product skeletons.
Safety and Handling
Conclusion
Ethyl 3-(1,3-dioxolan-2-yl)propanoate is a valuable and versatile building block in organic synthesis. Its primary role as a stable, protected form of ethyl 3-formylpropanoate enables chemists to perform a wide range of chemical transformations that would otherwise be complicated by the presence of a reactive aldehyde. This in-depth guide has provided a comprehensive overview of its synthesis, properties, and key applications, highlighting its strategic importance for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules. The ability to unmask the aldehyde at a desired point in a synthetic sequence underscores the power of protecting group strategies in modern chemical research.
References
- Tietze, L. F., Voss, E., & Hartfiel, U. (1990). SYNTHESIS OF ALKYL PROPANOATES BY A HALOFORM REACTION OF A TRICHLORO KETONE: ETHYL 3,3-DIETHOXYPROPANOATE. Organic Syntheses, 69, 238. doi:10.15227/orgsyn.069.0238
-
PubChem (n.d.). Ethyl 3-(1,3-dioxolan-2-yl)butanoate. Retrieved from [Link]
-
Chemsrc (n.d.). ethyl 3-(1,3-dioxolan-2-yl)propanoate. Retrieved from [Link]
-
NIST (n.d.). 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester. Retrieved from [Link]
-
SpectraBase (n.d.). 2-(Phenylthio)ethyl 3-(1,3-dioxolan-2-yl)propanoate. Retrieved from [Link]
-
PubChemLite (n.d.). Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate. Retrieved from [Link]
-
ResearchGate (n.d.). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved from [Link]
-
ResearchGate (n.d.). Acetalization of ethyl levulinate with ethylene glycol to form cyclic ketal and byproducts. Retrieved from [Link]
- Google Patents (n.d.). WO2015051525A1 - Synthesis of acetal/ketal.
-
Patsnap (2025). Ethyl Propanoate : Key Material Driving Advances in Energy and Biomedicine. Retrieved from [Link]
-
PubMed (2023). Acetal Formation of Flavoring Agents with Propylene Glycol in E-Cigarettes: Impacts on Indoor Partitioning and Thirdhand Exposure. Retrieved from [Link]
Figure 1: Molecular Structure with Proton Environments
